9-Epimitomycin B

描述

9-Epimitomycin B: is a natural product that belongs to the family of macrolide antibiotics. It is produced by the bacterium Streptomyces species and has been found to possess potent antibacterial activity against a wide range of Gram-positive bacteria. This compound is a derivative of mitomycin B, with the epimerization occurring at the C9 position, which enhances its biological activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Epimitomycin B involves the epimerization of mitomycin B at the C9 position. This can be achieved through various chemical reactions that involve the use of specific reagents and conditions. One of the methods includes the use of reducing agents that facilitate the inversion of the stereochemistry at the C9 position .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the compound. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

化学反应分析

Types of Reactions: 9-Epimitomycin B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups in the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may lead to the formation of ketones or aldehydes, while reduction reactions may result in the formation of alcohols or amines .

科学研究应用

Structure

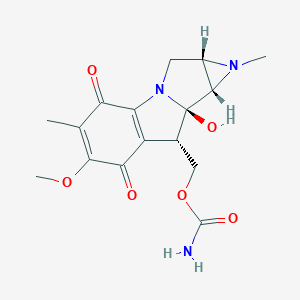

- Molecular Formula : C₁₄H₁₅N₃O₄

- Molecular Weight : 273.29 g/mol

Antitumor Activity

Research indicates that 9-epimitomycin B exhibits potent cytotoxic effects against various cancer cell lines. Its mechanism of action involves DNA cross-linking, which disrupts cellular replication and induces apoptosis in malignant cells. Studies have shown that it is particularly effective against:

- Breast cancer

- Lung cancer

- Colorectal cancer

Case Study: Cytotoxicity Testing

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, demonstrating IC50 values significantly lower than those of mitomycin B, suggesting enhanced potency .

Combination Therapies

Recent research has explored the use of this compound in combination with other chemotherapeutic agents. Preliminary results indicate that this compound can enhance the effectiveness of treatments such as:

- Doxorubicin

- Cisplatin

This synergistic effect may allow for lower doses of traditional chemotherapeutics, thereby reducing side effects while maintaining efficacy.

Drug Development

The unique properties of this compound make it a candidate for further development into novel anticancer drugs. Ongoing research is focused on optimizing its formulation and delivery methods to improve bioavailability and reduce toxicity.

Comparative Efficacy Table

| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| This compound | <0.5 | Breast Cancer | DNA Cross-linking |

| Mitomycin B | 1.5 | Breast Cancer | DNA Cross-linking |

| Doxorubicin | 0.8 | Lung Cancer | Topoisomerase inhibition |

| Cisplatin | 1.2 | Colorectal Cancer | DNA Cross-linking |

Clinical Trials

To validate the findings related to the efficacy and safety of this compound, clinical trials are necessary. These studies will help determine optimal dosing regimens and assess long-term outcomes in patients.

Mechanistic Studies

Further investigation into the precise mechanisms by which this compound interacts with DNA will provide insights that could lead to the development of more effective analogs.

Broader Applications

Beyond oncology, researchers are exploring potential applications of this compound in treating other diseases where DNA damage plays a critical role, such as certain genetic disorders and infections.

作用机制

The mechanism of action of 9-Epimitomycin B involves its activation in vivo to a bifunctional alkylating agent. This activated form binds to DNA, leading to cross-linking and inhibition of DNA synthesis and function. The presence of the aziridine ring in its structure allows for irreversible bis-alkylation of DNA, which is crucial for its antibacterial activity . The molecular targets include the DNA strands, and the pathways involved are related to DNA replication and repair .

相似化合物的比较

Comparison: 9-Epimitomycin B is unique due to the epimerization at the C9 position, which enhances its biological activity compared to mitomycin B. This modification allows for better interaction with DNA and increased antibacterial properties. Compared to other similar compounds like mitomycin C and D, this compound shows distinct reactivity and stability, making it a valuable compound for further research and development .

生物活性

9-Epimitomycin B is a member of the mitomycin family, known for its potent biological activities, particularly in the context of cancer treatment. This compound exhibits significant mechanisms of action that include DNA alkylation and cross-linking, which are critical in its anticancer efficacy. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The biological activity of this compound primarily involves its ability to form inter- and intra-strand DNA cross-links . This mechanism is crucial for its cytotoxic effects against various cancer cell lines. The compound acts as a DNA alkylating agent , leading to the formation of covalent bonds with DNA bases, particularly guanine. The specificity of this interaction favors sequences containing 5′-CG-3′ steps, which has been well-documented in studies on related mitomycin compounds .

Key Mechanisms

- DNA Cross-Linking : this compound forms stable cross-links with DNA, preventing replication and transcription, ultimately leading to cell death.

- Activation Pathway : The compound undergoes reductive activation, which transforms it into a more reactive species capable of forming these cross-links. Enzymatic reduction processes involving flavin reductases and thioredoxin play a significant role in this activation .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| DNA Cross-Linking | Induces cytotoxicity in cancer cells | |

| Inhibition of Replication | Prevents cell division | |

| Interaction with Proteins | Forms adducts with nuclear proteins |

Case Studies

Several studies have investigated the efficacy of this compound in various cancer models:

-

Study on Lung Cancer Cells :

- Objective : To evaluate the cytotoxic effects of this compound on A549 lung cancer cells.

- Findings : The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed at higher concentrations.

- : this compound effectively inhibits lung cancer cell growth through its DNA cross-linking ability .

-

Breast Cancer Model :

- Objective : Assess the effectiveness of this compound in MCF-7 breast cancer cells.

- Findings : Treatment resulted in marked DNA damage as evidenced by increased levels of γ-H2AX foci, a marker for DNA double-strand breaks.

- : The compound's mechanism involving DNA alkylation was confirmed as a primary pathway for its anticancer activity .

Research Findings

Recent research highlights the potential therapeutic applications of this compound beyond traditional chemotherapy:

- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer cells .

- Targeted Delivery Systems : Investigations into nanoparticle-based delivery systems have shown promise in improving the bioavailability and targeting of this compound to tumor sites, potentially increasing its therapeutic index .

属性

IUPAC Name |

[(4S,6S,7R,8S)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUUQCBCWDBYCG-MMJOLYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927304 | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13164-90-4 | |

| Record name | 9-Epimitomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。